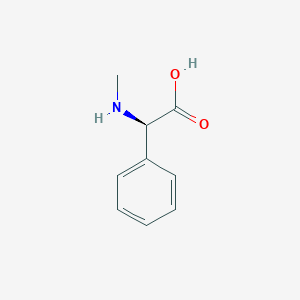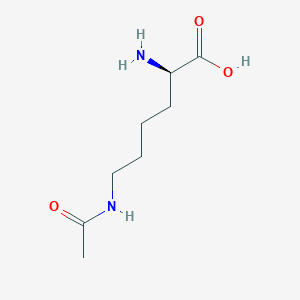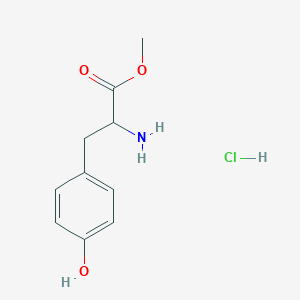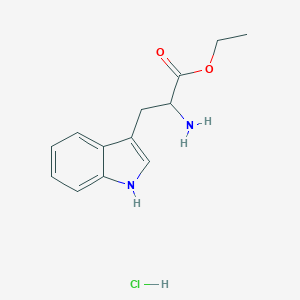
H-D-Glu(obzl)-obzl P-tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Glu(obzl)-obzl P-tosylate is a synthetic compound that belongs to the class of protected amino acids. These compounds are often used in peptide synthesis and other chemical reactions where protection of functional groups is necessary to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Glu(obzl)-obzl P-tosylate typically involves the protection of the amino and carboxyl groups of glutamic acid. The benzyl group is commonly used as a protecting group for the carboxyl group, while the tosyl group is used to protect the amino group. The synthesis may involve the following steps:
Protection of the Carboxyl Group: The carboxyl group of glutamic acid is protected using benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Protection of the Amino Group: The amino group is protected using tosyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
H-D-Glu(obzl)-obzl P-tosylate can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the benzyl and tosyl protecting groups under specific conditions.
Substitution Reactions: The protected amino and carboxyl groups can participate in substitution reactions to form peptide bonds.
Common Reagents and Conditions
Deprotection: Hydrogenation using palladium on carbon (Pd/C) for benzyl group removal; acidic conditions for tosyl group removal.
Substitution: Coupling reagents such as DCC or N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation.
Major Products
The major products of these reactions are typically peptides or amino acid derivatives with specific functional groups exposed for further reactions.
Scientific Research Applications
H-D-Glu(obzl)-obzl P-tosylate is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid, it is used in the stepwise synthesis of peptides.
Bioconjugation: Used in the preparation of bioconjugates for research in biochemistry and molecular biology.
Medicinal Chemistry: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of H-D-Glu(obzl)-obzl P-tosylate primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for selective reactions at specific sites. The molecular targets and pathways involved depend on the specific peptides or compounds being synthesized.
Comparison with Similar Compounds
Similar Compounds
H-D-Glu(obzl)-obzl P-nitrobenzoate: Similar protecting groups but with a different protecting group for the amino group.
H-D-Glu(obzl)-obzl P-methoxybenzylate: Uses a methoxybenzyl group instead of a tosyl group for protection.
Uniqueness
H-D-Glu(obzl)-obzl P-tosylate is unique in its specific combination of protecting groups, which provides a balance of stability and reactivity suitable for various synthetic applications.
Properties
IUPAC Name |
dibenzyl (2R)-2-aminopentanedioate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZUAIVKRYGQRM-UNTBIKODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648978 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-glutamate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19898-41-0 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-glutamate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














